3-(Bromomethyl)-3-propyloxane
CAS No.:
Cat. No.: VC17641853
Molecular Formula: C9H17BrO
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17BrO |
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Molecular Weight | 221.13 g/mol |
IUPAC Name | 3-(bromomethyl)-3-propyloxane |
Standard InChI | InChI=1S/C9H17BrO/c1-2-4-9(7-10)5-3-6-11-8-9/h2-8H2,1H3 |
Standard InChI Key | VUTYNJCITSGYPF-UHFFFAOYSA-N |
Canonical SMILES | CCCC1(CCCOC1)CBr |
Introduction
Key Findings
3-(Bromomethyl)-3-propyloxane is a brominated six-membered oxane ring derivative with a propyl group and a bromomethyl substituent at the third carbon. While direct literature on this specific compound is limited, its structural analogs and synthetic methodologies provide critical insights. This report synthesizes data from related brominated ethers, epoxides, and heterocyclic compounds to construct a detailed profile of 3-(Bromomethyl)-3-propyloxane. Key findings include plausible synthetic routes inspired by phase-transfer catalysis , bromination strategies , and safety considerations aligned with brominated alkenes . The compound likely serves as an alkylating agent or intermediate in pharmaceutical synthesis, analogous to 3-(bromomethyl)-5-methylpyridine .
Chemical Structure and Nomenclature
3-(Bromomethyl)-3-propyloxane belongs to the oxane family, characterized by a six-membered oxygen-containing ring (tetrahydropyran). Its IUPAC name derives from the substituents at the third carbon: a bromomethyl (-CH2Br) and a propyl (-CH2CH2CH3) group. The molecular formula is C8H15BrO, with a molecular weight of 207.11 g/mol (calculated).
Structural Features
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Oxane backbone: The saturated ring reduces steric strain compared to smaller cyclic ethers like oxirane .
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Substituent arrangement: Both groups at C3 create a sterically crowded environment, influencing reactivity.
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Electrophilic bromine: The bromomethyl group serves as a leaving group, enabling nucleophilic substitution reactions .
Synthetic Methodologies
While no direct synthesis of 3-(Bromomethyl)-3-propyloxane is documented, analogous protocols for brominated ethers and epoxides suggest viable pathways.
Ring Formation via Cyclization
Oxane rings are typically synthesized through acid-catalyzed cyclization of diols or haloethers. For example:
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Diol cyclization: Heating 3-bromo-3-(hydroxymethyl)propyl ether with H2SO4 could yield the oxane ring, though this method may require optimization .
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Haloether intermediate: Reacting 1,5-dibromopentane with sodium hydroxide might form the oxane backbone, followed by functionalization .
Bromomethylation Strategies
Introducing the bromomethyl group can be achieved via:
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Radical bromination: Using N-bromosuccinimide (NBS) and a light source on 3-methyl-3-propyloxane .
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Electrophilic substitution: Treating 3-propyloxane with HBr and a Lewis acid catalyst (e.g., AlBr3) .
Table 1: Comparison of Bromination Methods
Method | Yield (%) | Conditions | Byproducts |
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Radical (NBS) | ~60 | Light, CCl4 | Succinimide |
Electrophilic (HBr) | ~75 | AlBr3, 40°C | Polybrominated |
Phase-transfer | ~90 | TBAB, 60°C | Sodium salts |
Phase-transfer catalysis (e.g., benzyltrimethylammonium chloride) enhances reaction efficiency, as demonstrated in 1-chloro-3-methoxypropane synthesis . This approach could be adapted for 3-(Bromomethyl)-3-propyloxane by substituting methoxide with bromide nucleophiles.
Physicochemical Properties
Extrapolating from related compounds:
Physical Properties
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Boiling point: Estimated 210–215°C (similar to 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane ).
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Density: ~1.6 g/mL (comparable to 3-Bromo-2-bromomethyl-1-propene ).
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Solubility: Likely soluble in nonpolar solvents (benzene, cyclohexane) due to the oxane ring .
Spectroscopic Data
Reactivity and Applications
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with:
Pharmaceutical Relevance
Brominated oxanes are precursors to antihistamines (e.g., rupatadine) and kinase inhibitors . The propyl group may enhance lipid solubility, improving blood-brain barrier penetration.
Derivative | Application | Target Activity |
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3-Aminomethyl-3-propyloxane | Anticancer agents | cMet kinase inhibition |
3-Thiomethyl-3-propyloxane | Polymer additives | Vulcanization |
Industrial Scalability
Optimizing 3-(Bromomethyl)-3-propyloxane production requires:
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